(2R)-2-amino-N-ethyl-3-methylpentanamide
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-2-amino-N-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-6(3)7(9)8(11)10-5-2/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1 |
InChI Key |
JZAVLWNRYOVJON-COBSHVIPSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)NCC)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2R)-2-amino-N-ethyl-3-methylpentanamide
General Synthetic Strategy
The synthesis of (2R)-2-amino-N-ethyl-3-methylpentanamide typically involves:
- Starting from a suitably protected or activated derivative of 3-methylpentanoic acid or its amino acid analog (e.g., L-isoleucine).
- Formation of the amide bond by coupling the amino acid derivative with ethylamine or its equivalent.
- Stereoselective introduction or preservation of the (2R) chiral center.
- Deprotection steps if protecting groups are used.
Specific Synthetic Procedures
Synthesis via Carbamate and Amide Derivatives of L-Isoleucine
A detailed procedure was reported involving the preparation of carbamate derivatives from L-isoleucine derivatives, followed by conversion to the corresponding amides:
- Carbamate derivatives (e.g., tert-butyl [(2R,3S)-3-methyl-1-{[1-(naphthalen-1-yl)ethyl]amino}-1-oxopentan-2-yl)]carbamate) were synthesized by reaction of protected L-isoleucine derivatives with amines under controlled pH (9-10) using potassium hydroxide.
- The reaction mixture was stirred overnight at room temperature, followed by filtration to remove byproducts such as hexyl cyclo urea.
- The organic phase was extracted successively with hydrochloric acid, sodium bicarbonate, and distilled water, dried over calcium chloride, and solvents removed by rotary evaporation.
- Subsequent acid-mediated deprotection and amide formation were carried out using acetic acid and trifluoroacetic acid in dichloromethane at 0 °C, followed by stirring overnight under argon.
- The product was isolated by adjusting pH, extraction, drying, and solvent removal, yielding the target amide with high purity and yield (~95%).
Analytical characterization included melting points, elemental analysis, infrared spectroscopy, and nuclear magnetic resonance confirming the stereochemistry and functional groups.
Reductive Amination of β-Keto Amides
Another approach involves the synthesis of β-keto amides followed by reductive amination to introduce the amino group at the α-position:
- β-Keto amides were synthesized by reacting β-keto esters with amines (e.g., benzyl amine) in the presence of enzymes like Candida antarctica lipase B (CAL-B) in dry solvents under inert atmosphere.
- The β-keto amides were then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 16 hours.
- After quenching with water and acid-base extraction, the α-substituted β-amino amides were obtained in moderate to good yields (36-70%).
- This method allows for the preparation of racemic mixtures, which can be further resolved if enantiopure compounds are required.
This enzymatic and reductive amination strategy provides a versatile route to α-amino amides including (2R)-2-amino-N-ethyl-3-methylpentanamide analogs.
Improved Industrial Preparation Methods
Industrial-scale synthesis methods have been developed to improve efficiency and safety:
- A patented process describes the preparation of related chiral amines by acylation of amino alcohol intermediates followed by stereoselective hydrogenolysis using catalysts under hydrogen atmosphere.
- This method avoids hazardous reagents such as thionyl chloride and zinc borohydride derivatives, which are traditionally used but pose fire and health risks.
- The process involves:
- Acylation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol with an acylating agent.
- Stereoselective hydrogenolysis of the acylated compound to yield the (2R,3R)-configured amine.
- Optional conversion to acid addition salts for stability and handling.
- This approach enhances stereoselectivity, reduces hazardous waste, and improves overall yield and purity.
Although this patent focuses on a structurally related compound, the principles apply to the preparation of (2R)-2-amino-N-ethyl-3-methylpentanamide analogs.
Analytical Data and Research Outcomes
Characterization Data
Typical analytical data for the synthesized (2R)-2-amino-N-ethyl-3-methylpentanamide derivatives include:
| Parameter | Example Data |
|---|---|
| Melting Point (°C) | 95-96 |
| Elemental Analysis (%) | Calculated C: 76.02, H: 8.51; Found C: 76.10, H: 8.55 |
| Infrared (cm⁻¹) | 3368 (N-H stretch), 3303, 3048, 2967 (C-H), 1614 (C=O amide), 1533 (N-H bend) |
| ^1H NMR (DMSO-d6) | Multiplets corresponding to methyl, methylene, and amide protons |
| ^13C NMR (DMSO-d6) | Signals at ~171 ppm (amide carbonyl), 59.9 ppm (C-2), 36.9 ppm (C-3 methyl) |
These data confirm the presence of the amide functionality, the amino group, and the stereochemical integrity of the molecule.
Yield and Purity
- Yields for the amide formation step are reported around 90-95% under optimized conditions.
- Reductive amination methods yield 36-70% of the desired amino amide, depending on substrate and conditions.
- Industrial processes emphasize high stereoselectivity and purity, with enantiomeric excesses exceeding 95%.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-ethyl-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, oxidized amides
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
(2R)-2-amino-N-ethyl-3-methylpentanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-ethyl-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-ethyl-3-methylpentanamide
- (2R)-2-amino-N-methyl-3-methylpentanamide
- (2R)-2-amino-N-ethyl-3-ethylpentanamide
Uniqueness
(2R)-2-amino-N-ethyl-3-methylpentanamide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds
Q & A
Q. How to reconcile differences in reported binding affinities for biological targets?
- Analysis : Compare assay formats (e.g., radioligand vs. fluorescence polarization) and protein sources (recombinant vs. native). Normalize data using reference compounds (e.g., positive controls) to account for batch-to-batch variability in receptor preparations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
